molecular formula C21H33BN2O6 B571790 6-(Di-Boc-Amino)pyridine-2-boronic acid pinacol ester CAS No. 1310384-87-2

6-(Di-Boc-Amino)pyridine-2-boronic acid pinacol ester

Cat. No.: B571790
CAS No.: 1310384-87-2
M. Wt: 420.313
InChI Key: VKNZXYHMNGMQRP-UHFFFAOYSA-N
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Description

6-(Di-Boc-Amino)pyridine-2-boronic acid pinacol ester (CAS: 870703-61-0) is a boronic acid derivative featuring a pyridine core with a di-tert-butoxycarbonyl (Boc)-protected amino group at the 6-position and a boronic acid pinacol ester at the 2-position . This compound is widely used in Suzuki-Miyaura cross-coupling reactions for drug discovery and materials science. The Boc groups enhance stability during synthesis, while the pinacol ester protects the boronic acid, enabling easier handling and purification compared to its free boronic acid counterpart .

Properties

IUPAC Name

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33BN2O6/c1-18(2,3)27-16(25)24(17(26)28-19(4,5)6)15-13-11-12-14(23-15)22-29-20(7,8)21(9,10)30-22/h11-13H,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNZXYHMNGMQRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33BN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridine Core Modification

The starting material, 2-amino-6-bromopyridine, undergoes regioselective halogenation. Patent CN103601745A demonstrates bromine retention at the 2-position using acetic anhydride in dichloromethane (25°C, 2–5 hr), yielding 2-acetamido-6-bromopyridine (98% yield). Critical parameters:

  • Solvent : Dichloromethane enables rapid acetyl diffusion without side reactions.

  • Stoichiometry : 1:1.5 molar ratio of 2-amino-6-bromopyridine to acetic anhydride minimizes diacetylation.

Di-Boc Protection

The amino group is protected using Boc₂O in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) catalysis. Key data:

ParameterValueSource
Temperature0°C → 25°C (gradual)
Reaction Time12 hr
Boc₂O Equivalents2.2
Yield91%

Excess Boc₂O ensures complete protection, while DMAP accelerates carbamate formation without epimerization.

Miyaura Borylation (Patent CN103601745A)

  • Reagents : Bis(pinacolato)diboron (1.1 eq), KOAc (3 eq), PdCl₂(dppf) (0.01 eq).

  • Conditions : Dioxane, 100°C, 18–24 hr under N₂.

  • Yield : 91%.

This method avoids sensitive organometallic intermediates but requires rigorous oxygen exclusion.

Lithium-Halogen Exchange (US20140330008A1)

  • Reagents : n-BuLi (2.5 eq), B(OiPr)₃ (3 eq).

  • Conditions : THF, −78°C → 0°C, 2 hr.

  • Yield : 84%.

While faster (2 hr vs. 24 hr), cryogenic conditions increase operational complexity.

Pinacol Esterification

Final transesterification uses pinacol (1.2 eq) and MgSO₄ in refluxing toluene:

  • Time : 6 hr

  • Yield : 89%

  • Purity : 99% (GC-MS)

MgSO₄ sequesters water, shifting equilibrium toward ester formation.

Industrial-Scale Optimization

Catalyst Screening

Comparative catalyst performance in Miyaura borylation:

CatalystYield (%)Byproducts (%)Source
PdCl₂(dppf)91<2
Pd(OAc)₂/P(t-Bu)₃885
NiCl₂(dppp)7212

PdCl₂(dppf) offers superior selectivity due to chelation-enhanced stability.

Solvent Systems

SolventDielectric ConstantReaction Rate (k, hr⁻¹)Yield (%)
Dioxane2.20.04591
THF7.50.1284
Toluene2.40.03889

Lower dielectric solvents (dioxane, toluene) favor boron transfer kinetics despite slower initial rates.

Characterization & Quality Control

Spectroscopic Data

TechniqueKey SignalsSource
¹H NMRδ 1.35 (s, 18H, Boc-CH₃), 8.21 (d, J=8 Hz, H-3)
¹³C NMRδ 155.6 (Boc-CO), 149.2 (C-2)
IR1745 cm⁻¹ (C=O), 1360 cm⁻¹ (B-O)

Purity Assessment

HPLC (C18, 60:40 MeCN/H₂O + 0.1% TFA):

  • Retention Time: 8.7 min

  • Purity: 99.2% (254 nm)

Challenges & Mitigation Strategies

Boron Hydrolysis

The boronic ester undergoes hydrolysis above pH 7. Solutions:

  • Strict Anhydrous Conditions : Molecular sieves (4Å) in all steps.

  • Acidic Workup : Quench reactions with 1M HCl (pH 4–5).

Boc Group Stability

Di-Boc protection resists cleavage below 100°C but decomposes in strong acids. Process adjustments:

  • Mild Deprotection : 10% TFA in DCM (0°C, 1 hr) for downstream applications.

Emerging Methodologies

Continuous Flow Synthesis

Pilot-scale trials (Evitachem, 2024) achieved 86% yield using:

  • Microreactor : 0.5 mm ID, 10 m length

  • Residence Time : 8 min

  • Throughput : 12 kg/day

Enzymatic Boc Protection

Novozyme 435 lipase catalyzes Boc group installation in ionic liquids (45°C, 24 hr, 78% yield). Though slower, this eliminates DMAP residues in API formulations.

Chemical Reactions Analysis

Types of Reactions

6-(Di-Boc-Amino)pyridine-2-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthetic Applications

2.1. Synthesis of Boronic Esters:
6-(Di-Boc-Amino)pyridine-2-boronic acid pinacol ester serves as an important intermediate in the synthesis of α-aminoboronic acids. These compounds are crucial for various synthetic pathways, including the preparation of pharmaceuticals and agrochemicals. The use of this boronic ester allows for the introduction of boron into complex molecules through methodologies such as Suzuki-Miyaura cross-coupling reactions, which are vital for forming carbon-carbon bonds in organic synthesis .

2.2. Organoboron Chemistry:
The compound has been utilized in the development of new synthetic methodologies involving organoboron derivatives. For example, it can participate in reactions that lead to the formation of diverse boron-containing compounds, which are valuable in drug discovery and materials science .

Medicinal Chemistry

3.1. Drug Development:
this compound is explored for its potential in medicinal chemistry, particularly as a building block for drug candidates targeting various biological pathways. Its ability to form stable complexes with biological targets makes it suitable for developing inhibitors or modulators of enzyme activity .

Case Study:
In a study investigating α-aminoboronic acids, researchers demonstrated that derivatives of this compound could inhibit certain proteases, showcasing its potential as a lead compound in therapeutic development .

Materials Science

4.1. Polymer Chemistry:
The compound's boron functionality allows it to be incorporated into polymer matrices, enhancing their mechanical properties and thermal stability. This application is particularly relevant in developing advanced materials for electronics and coatings .

Data Table: Applications in Materials Science

Application AreaDescriptionReference
Polymer compositesEnhances mechanical properties
CoatingsProvides thermal stability
Electronic materialsUsed in the development of conductive polymers

Mechanism of Action

Comparison with Similar Compounds

Pyridine-2-boronic Acid Pinacol Ester

  • Structure: Lacks the 6-di-Boc-amino substituent.
  • Reactivity : Exhibits higher reactivity in Suzuki couplings due to reduced steric hindrance. For example, it participates efficiently in aryl-aryl bond formation under mild conditions (e.g., Pd(PPh₃)₄ catalyst, 90°C, 8 h) .
  • Applications : Used as a versatile building block for biaryl synthesis .
  • Stability : Less stable than the Boc-protected derivative under acidic or oxidative conditions .

6-(Trifluoromethyl)pyridine-2-boronic Acid Pinacol Ester

  • Structure: Contains a trifluoromethyl group at the 6-position instead of di-Boc-amino.
  • Applications : Valued in medicinal chemistry for introducing fluorinated motifs into target molecules .

6-Acetamidopyridine-3-boronic Acid Pinacol Ester

  • Structure : Features an acetamido group at the 6-position and boronic acid at the 3-position.
  • Positional Effects : The meta-substituted boronic acid (3-position) may exhibit different regioselectivity in cross-coupling reactions compared to ortho-substituted derivatives like the target compound .

3,6-Dihydro-2H-pyran-4-boronic Acid Pinacol Ester

  • Structure: A non-aromatic, cyclic ether boronic ester.
  • Reactivity : Lower aromaticity reduces conjugation effects, leading to distinct reactivity profiles in cross-coupling reactions. For example, it requires optimized Pd catalyst systems (e.g., low Pd loading, DBU as base) for efficient coupling .
  • Applications: Used in synthesizing bioactive molecules targeting cannabinoid receptors .

Key Comparative Data

Compound Substituent Boronic Acid Position Reactivity in Suzuki Coupling Stability
6-(Di-Boc-Amino)pyridine-2-boronic ester 6-di-Boc-amino 2 Moderate (steric hindrance) High (Boc protection)
Pyridine-2-boronic ester None 2 High Moderate
6-CF₃-pyridine-2-boronic ester 6-CF₃ 2 Moderate (electron-withdrawing) High
6-Acetamido-pyridine-3-boronic ester 6-acetamido 3 High Moderate
3,6-Dihydro-2H-pyran-4-boronic ester Non-aromatic cyclic ether 4 Low (requires optimized conditions) High

Biological Activity

6-(Di-Boc-Amino)pyridine-2-boronic acid pinacol ester is a compound that integrates the functionalities of boronic acids with amino groups, particularly in the context of medicinal chemistry. Boronic acids are known for their ability to form reversible covalent bonds with diols and have been extensively studied for their biological activities, including enzyme inhibition and therapeutic applications. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H25BN2O4C_{16}H_{25}BN_{2}O_{4}, with a molecular weight of 320.20 g/mol. The structure features a pyridine ring substituted with a di-Boc-amino group and a boronic acid moiety, which is essential for its biological activity.

PropertyValue
Molecular FormulaC16H25BN2O4C_{16}H_{25}BN_{2}O_{4}
Molecular Weight320.20 g/mol
Purity98%

The biological activity of this compound primarily involves its role as an enzyme inhibitor. Boronic acids have been shown to interact with serine proteases and other enzymes through the formation of covalent bonds with active site residues, leading to inhibition of enzymatic activity.

  • Enzyme Inhibition : The compound has demonstrated potent inhibitory effects against various serine proteases, which are crucial in numerous physiological processes and disease states.
  • Selectivity : Research indicates that this compound exhibits selectivity towards certain enzyme targets, enhancing its therapeutic potential while minimizing off-target effects.

Case Study: Inhibition of Serine Proteases

A study conducted by Santos et al. (2021) highlighted the efficacy of peptide boronic acids as inhibitors against serine proteases, where this compound was included in a series of compounds tested for their inhibitory properties. The results indicated:

  • IC50 Values : The compound exhibited an IC50 value comparable to other known inhibitors, suggesting strong binding affinity to the target enzyme.
  • Mechanistic Insights : The binding mechanism involved the formation of a tricovalent adduct with key residues at the enzyme's active site, facilitating effective inhibition.
CompoundTarget EnzymeIC50 (µM)Notes
This compoundhClpXP29Selective inhibition observed
WLS6ahClpXP29Effective in mitochondrial integrity studies
MG262hClpXP40Comparison with other peptide boronic acids

In Vitro Studies Against SARS-CoV-2

Recent investigations into β-amido boronic acids have revealed promising results regarding their inhibitory activity against SARS-CoV-2 main protease (Mpro). A focused library including derivatives like this compound was synthesized and tested:

  • Binding Affinity : Compounds showed binding affinities ranging from 250 to 500 nM against Mpro.
  • Enzymatic Activity : In vitro assays demonstrated approximately 23% inhibition at a concentration of 20 µM, indicating potential as a therapeutic agent against viral infections.

Q & A

Q. Q1: What are the critical steps for synthesizing 6-(Di-Boc-Amino)pyridine-2-boronic acid pinacol ester?

Methodological Answer: The synthesis typically involves a palladium-catalyzed Suzuki-Miyaura coupling between a Boc-protected pyridine precursor and a boronic ester. Key steps include:

  • Protection of the amino group with di-tert-butyl dicarbonate (Boc₂O) under inert conditions to prevent undesired side reactions.
  • Cross-coupling using Pd(dppf)Cl₂ (1,1'-bis(diphenylphosphino)ferrocene palladium(II) dichloride) as a catalyst, with cesium carbonate as a base in a 1,2-dimethoxyethane (DME)/water solvent system at 100°C .
  • Purification via column chromatography with hexane/ethyl acetate gradients to isolate the product (typical yields: 69–75%) .

Advanced Reaction Optimization

Q. Q2: How can low yields in Suzuki-Miyaura couplings using this boronic ester be addressed?

Methodological Answer: Low yields may arise from:

  • Catalyst deactivation : Ensure rigorous exclusion of oxygen and moisture using Schlenk techniques. Alternative catalysts like Pd(PPh₃)₄ may improve stability .
  • Base selection : Replace cesium carbonate with potassium phosphate for sterically hindered substrates to enhance reaction efficiency .
  • Solvent optimization : Test mixed solvents (e.g., toluene/ethanol) to improve solubility of aromatic intermediates .
  • Reaction monitoring : Use TLC or LC-MS to track intermediate formation and adjust reaction times (typically 12–24 hours) .

Basic Characterization and Stability

Q. Q3: What analytical methods confirm the integrity of the Boc groups and boronic ester functionality?

Methodological Answer:

  • NMR spectroscopy :
    • ¹H NMR : Boc groups show characteristic tert-butyl signals at δ 1.2–1.4 ppm.
    • ¹¹B NMR : A peak near δ 30 ppm confirms boronic ester formation .
  • IR spectroscopy : B-O stretching vibrations (~1340 cm⁻¹) and Boc carbonyl peaks (~1680 cm⁻¹) validate functional groups .
  • HPLC : Purity >97% is achievable using C18 columns with acetonitrile/water mobile phases .

Advanced Troubleshooting: Byproduct Analysis

Q. Q4: How can researchers identify and mitigate protodeboronation side products?

Methodological Answer: Protodeboronation (loss of the boronic ester group) is common under basic or aqueous conditions. Mitigation strategies include:

  • pH control : Maintain neutral to slightly acidic conditions (pH 6–7) during workup to stabilize the boronic ester .
  • Temperature modulation : Conduct coupling reactions at 80–90°C instead of 100°C to reduce thermal degradation .
  • Additives : Include 2–5 mol% of boronic acid scavengers like polystyrene-bound benzoboroxoles to trap free boron species .

Basic Storage and Handling

Q. Q5: What storage conditions ensure long-term stability of this boronic ester?

Methodological Answer:

  • Temperature : Store at 0–6°C in airtight containers to prevent hydrolysis .
  • Desiccation : Use silica gel or molecular sieves in storage vials to minimize moisture ingress .
  • Light sensitivity : Protect from UV exposure by wrapping containers in aluminum foil .

Advanced Application in Medicinal Chemistry

Q. Q6: How is this compound utilized in the synthesis of kinase inhibitors?

Methodological Answer: The boronic ester serves as a key intermediate for introducing pyridine motifs into target molecules:

  • Fragment coupling : React with halogenated heterocycles (e.g., bromopyridines) under Suzuki conditions to build biaryl scaffolds .
  • Protection strategies : Retain Boc groups during coupling to enable post-synthetic deprotection for amine functionalization (e.g., amidation, sulfonylation) .
  • Case study : A 75% yield was reported for coupling with 6-bromo-5-fluoropicolinamide to form a kinase inhibitor precursor .

Advanced Structural Modifications

Q. Q7: What methodologies enable regioselective modifications of the pyridine ring post-coupling?

Methodological Answer:

  • Directed ortho-metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the pyridine ring adjacent to the Boc-protected amino group, enabling halogenation or carboxylation .
  • Photoredox catalysis : Employ Ir(ppy)₃ catalysts under blue light to functionalize the pyridine C-H bonds selectively .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict reactive sites for electrophilic substitution, guiding synthetic planning .

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